1,2,3,4-Tetra-O-acetyl-b-L-xylopyranose
CAS No.:
Cat. No.: VC14439452
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O9 |
|---|---|
| Molecular Weight | 318.28 g/mol |
| IUPAC Name | [(3S,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
| Standard InChI | InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13+/m0/s1 |
| Standard InChI Key | MJOQJPYNENPSSS-QNWHQSFQSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Configuration and Stereochemistry
1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose belongs to the family of acetylated pentose sugars, with a molecular formula of and a molecular weight of 318.28 g/mol . The compound’s backbone derives from β-L-xylopyranose, a five-membered pyranose ring in the L-configuration, where all hydroxyl groups (–OH) at positions 1, 2, 3, and 4 are substituted with acetyl (–OAc) groups. This acetylation renders the molecule more hydrophobic and reactive than its non-acetylated counterpart, enhancing its utility in organic synthesis .
The stereochemical orientation of the acetyl groups distinguishes it from the β-D-xylopyranose enantiomer. For instance, the L-form exhibits a mirror-image configuration at the anomeric carbon (C1) and other chiral centers compared to the D-form, which is more commonly studied . This difference influences physicochemical properties such as optical rotation and enzymatic interactions.
Physicochemical Properties
Key physical properties of 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose include:
The compound’s enhanced solubility in organic solvents compared to xylose itself facilitates its use in glycosylation reactions and polymer chemistry .
Synthetic Methodologies
Acetylation Strategies
The synthesis of tetra-O-acetylated xylopyranose derivatives typically involves regioselective protection and acetylation. For the D-enantiomer, a common route involves:
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Tritylation: Protection of the primary hydroxyl group (C5) using trityl chloride (TrCl) in pyridine .
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Acetylation: Treatment with acetic anhydride to acetylate remaining hydroxyl groups .
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Deprotection: Removal of the trityl group under acidic conditions (e.g., HBr/AcOH) .
While these methods are established for the D-form, the L-enantiomer would require enantiomerically pure starting materials, such as L-xylose, which is less commercially available. Enzymatic resolution or asymmetric synthesis may be necessary to obtain the L-configuration .
Comparative Analysis of Acetylated Xylose Derivatives
The degree of acetylation profoundly impacts molecular properties. Below is a comparative analysis of xylose derivatives:
The tetra-acetylated form strikes a balance between solubility and stability, making it preferable for synthetic applications requiring controlled reactivity.
Functional Applications and Reactivity
Glycosylation Reactions
In carbohydrate chemistry, 1,2,3,4-Tetra-O-acetyl-β-L-xylopyranose serves as a protected intermediate for glycosidic bond formation. The acetyl groups act as temporary protecting groups, which can be selectively removed post-coupling . For example, in the synthesis of xylosides:
This reaction leverages the anomeric leaving group ability enhanced by acetylation .
Enzymatic Interactions
Preliminary studies on acetylated D-xylopyranose suggest interactions with carbohydrate-active enzymes (CAZymes), such as xylanases and glycosyltransferases . While data on the L-form are scarce, its structural similarity implies potential inhibitory or substrate activity in enzymatic assays, warranting further investigation.
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